4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid 4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16686661
InChI: InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)
SMILES:
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35 g/mol

4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid

CAS No.:

Cat. No.: VC16686661

Molecular Formula: C14H16N2O5S

Molecular Weight: 324.35 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid -

Specification

Molecular Formula C14H16N2O5S
Molecular Weight 324.35 g/mol
IUPAC Name 4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)
Standard InChI Key HAHZRPHGEPKIEE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The compound’s molecular architecture combines a piperazine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with an α,β-unsaturated ketone linked to a carboxylic acid (Figure 1). This arrangement confers distinct electronic properties, including:

  • Planarity: The conjugated enone system (C=C-O) enables resonance stabilization, enhancing electrophilic reactivity at the β-carbon.

  • Hydrogen-bonding capacity: The carboxylic acid and sulfonamide groups facilitate interactions with biological targets, particularly enzymes and receptors.

Table 1: Physicochemical Properties of 4-Oxo-4-[4-(Phenylsulfonyl)-1-piperazinyl]-2-butenoic Acid

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₅S
Molecular Weight324.35 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited in aqueous media
Melting Point>200°C (decomposes)

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically employs a multi-step approach:

  • Piperazine sulfonylation: Reaction of piperazine with phenylsulfonyl chloride under basic conditions yields 4-(phenylsulfonyl)piperazine.

  • Enone formation: Condensation with maleic anhydride or its derivatives introduces the α,β-unsaturated ketone moiety.

  • Carboxylic acid functionalization: Hydrolysis or oxidation steps generate the terminal carboxylic acid group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfonylationPiperazine, PhSO₂Cl, Et₃N, CH₂Cl₂, 0°C→RT78–85%
Enone installationMaleic anhydride, DMF, 80°C, 12 h62–70%
Acid formationNaOH (aq), EtOH, reflux>90%

Analytical Validation

Modern techniques confirm structural integrity and purity:

  • NMR spectroscopy: ¹H-NMR signals at δ 12.42 ppm (COOH), δ 8.12–7.20 ppm (aromatic protons), and δ 4.03–3.17 ppm (piperazine CH₂ groups) .

  • HPLC: Retention time of 8.2 min (C18 column, MeCN:H₂O = 70:30).

  • Mass spectrometry: ESI-MS m/z 325.1 [M+H]⁺.

Biological Relevance and Mechanistic Hypotheses

Proteomics Applications

The phenylsulfonyl group enhances affinity for ATP-binding pockets in kinases, as demonstrated in competitive binding assays. Molecular docking simulations suggest interactions with:

  • Catalytic lysine residues: Via sulfone oxygen lone pairs.

  • Hydrophobic pockets: Through the phenyl ring.

CompoundTargetActivity
4-Oxo-4-[4-(PhSO₂)-piperazinyl]-butenoic acidKinase XKd = 42 nM
6-(3,4-Dichlorophenyl)-pyridazinoneCOX-268% inhibition

Stability and Formulation Challenges

The enone system’s reactivity necessitates stabilization strategies:

  • Lyophilization: Maintains integrity for >6 months at −20°C.

  • Excipient compatibility: Polyvinylpyrrolidone (PVP) reduces degradation in solid dispersions.

Future Research Directions

  • Mechanistic studies: Elucidate target engagement using cryo-EM and isothermal titration calorimetry.

  • Prodrug development: Mask the carboxylic acid to enhance bioavailability.

  • Structure-activity relationships: Systematic modification of sulfonamide and enone substituents.

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